N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1217217-99-6
VCID: VC5550221
InChI: InChI=1S/C22H22FN3O2S.ClH/c23-18-7-8-19-20(16-18)29-22(24-19)26(11-10-25-12-14-28-15-13-25)21(27)9-6-17-4-2-1-3-5-17;/h1-9,16H,10-15H2;1H/b9-6+;
SMILES: C1COCCN1CCN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C=CC4=CC=CC=C4.Cl
Molecular Formula: C22H23ClFN3O2S
Molecular Weight: 447.95

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride

CAS No.: 1217217-99-6

VCID: VC5550221

Molecular Formula: C22H23ClFN3O2S

Molecular Weight: 447.95

* For research use only. Not for human or veterinary use.

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride - 1217217-99-6

Description

Molecular Formula and Weight

  • Molecular Formula: C₁₈H₁₈ClFN₂OS

  • Molecular Weight: Approximately 358.87 g/mol

Structural Representation

The molecular structure can be represented as follows:

text
Nc1nc2ccc(F)cc2s1

This structure highlights the presence of the fluorinated benzothiazole ring, which is crucial for its biological activity.

Synthesis

The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride typically involves several key steps:

  • Preparation of Benzothiazole Core: The synthesis begins with the preparation of the 6-fluorobenzo[d]thiazole core.

  • Introduction of Morpholinoethyl Group: This is achieved through nucleophilic substitution reactions involving morpholinoethylamine.

  • Formation of Cinnamide Moiety: The final step involves coupling the intermediate with an appropriate cinnamic acid derivative under controlled conditions.

  • Hydrochloride Salt Formation: The resultant product is treated with hydrochloric acid to yield the hydrochloride salt.

Biological Activity

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride exhibits significant biological activity, particularly in antibacterial and anti-inflammatory domains.

Mechanism of Action

The mechanism of action involves interaction with specific biological targets such as enzymes or receptors within cells, potentially modulating their activity. Preliminary studies suggest dual action against microbial and cancerous cells.

Applications

The versatility of N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride positions it as a valuable candidate in ongoing pharmaceutical research efforts aimed at developing novel therapeutic agents. Its potential applications include:

  • Antimicrobial therapies

  • Anti-inflammatory treatments

  • Cancer therapeutics

CAS No. 1217217-99-6
Product Name N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride
Molecular Formula C22H23ClFN3O2S
Molecular Weight 447.95
IUPAC Name (E)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-phenylprop-2-enamide;hydrochloride
Standard InChI InChI=1S/C22H22FN3O2S.ClH/c23-18-7-8-19-20(16-18)29-22(24-19)26(11-10-25-12-14-28-15-13-25)21(27)9-6-17-4-2-1-3-5-17;/h1-9,16H,10-15H2;1H/b9-6+;
Standard InChIKey JYIDIBDKWXFFTE-MLBSPLJJSA-N
SMILES C1COCCN1CCN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C=CC4=CC=CC=C4.Cl
Solubility not available
PubChem Compound 18583292
Last Modified Aug 17 2023

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